REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.C1(PCCCPC2C=CC=CC=2)C=CC=CC=1.CN([CH:34]=[O:35])C.[CH3:36][OH:37]>CC(O)=O.CC(O)=O.[Pd]>[CH3:13][O:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([C:36]([O:35][CH3:34])=[O:37])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)OC
|
Name
|
|
Quantity
|
618 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)PCCCPC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
TEA
|
Quantity
|
2.87 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
225 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. (internal temperature) for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
the contents transferred to a round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
ADDITION
|
Details
|
A solution of 2:1 EtOAc:hexanes was added to the residual solid
|
Type
|
FILTRATION
|
Details
|
the solid filtered (and discarded)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of EtOAc/hexanes as the eluent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |